2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione
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Overview
Description
2,4-Dithiabicyclo[320]hept-1(5)-ene-3-thione is a unique bicyclic compound characterized by its sulfur-containing structure
Preparation Methods
The synthesis of 2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione involves several steps. One common method includes the reaction of cyclopentadiene with sulfur to form the bicyclic structure. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione exerts its effects involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions, making it useful in catalysis and coordination chemistry. The bicyclic structure also allows for unique interactions with enzymes and other biological molecules, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione can be compared with other sulfur-containing bicyclic compounds, such as:
Bicyclo[3.2.0]hept-2-en-6-one: Another bicyclic compound with different functional groups, used in organic synthesis.
Bicyclo[3.3.1]nonane: A larger bicyclic structure with applications in medicinal chemistry and materials science
Properties
CAS No. |
61221-71-4 |
---|---|
Molecular Formula |
C5H4S3 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
2,4-dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione |
InChI |
InChI=1S/C5H4S3/c6-5-7-3-1-2-4(3)8-5/h1-2H2 |
InChI Key |
WCWJWNAIZRXAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1SC(=S)S2 |
Origin of Product |
United States |
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